Fidas-3

Descripción general

Descripción

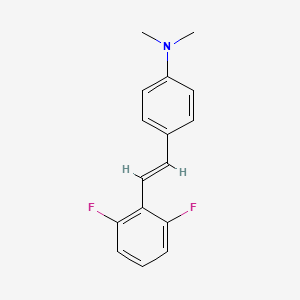

FIDAS-3 es un derivado de estilbeno conocido por su potente inhibición de la vía de señalización Wnt. Es particularmente eficaz contra la metionina S-adenosiltransferasa 2A, con un valor de IC50 de 4,9 micromolares. Este compuesto ha mostrado significativas actividades anticancerígenas al competir con la S-adenosilmetionina por la unión a la metionina S-adenosiltransferasa 2A .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de FIDAS-3 implica la preparación de un derivado de estilbeno. Los pasos clave incluyen:

Formación del núcleo de estilbeno: Esto se logra típicamente a través de una reacción de Wittig o una reacción de acoplamiento de Heck.

Funcionalización: Introducción de grupos funcionales como átomos de flúor y grupos dimetilamino para mejorar la actividad biológica del compuesto.

Métodos de Producción Industrial

La producción industrial de this compound probablemente involucraría técnicas de síntesis orgánica a gran escala, asegurando alta pureza y rendimiento. Esto incluye:

Optimización de las condiciones de reacción: Temperatura, solvente y selección de catalizador para maximizar el rendimiento.

Purificación: Técnicas como la recristalización, la cromatografía y la destilación para lograr los niveles de pureza deseados

Análisis De Reacciones Químicas

Tipos de Reacciones

FIDAS-3 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión a varios derivados oxidados.

Reducción: Reducción del doble enlace de estilbeno.

Sustitución: Introducción de diferentes sustituyentes en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.

Sustitución: Sustitución aromática electrofílica utilizando reactivos como bromo o cloro en condiciones ácidas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas diferentes .

Aplicaciones Científicas De Investigación

FIDAS-3 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar la vía de señalización Wnt y su inhibición.

Biología: Investigado por sus efectos sobre la proliferación celular y la apoptosis.

Medicina: Explorado como un posible agente anticancerígeno debido a su capacidad para inhibir la metionina S-adenosiltransferasa 2A.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y sondas químicas

Mecanismo De Acción

FIDAS-3 ejerce sus efectos inhibiendo la metionina S-adenosiltransferasa 2A. Compite con la S-adenosilmetionina por la unión a esta enzima, interrumpiendo así los procesos de metilación esenciales para la proliferación de las células cancerosas. Esta inhibición conduce a niveles reducidos de proteínas clave como c-Myc y ciclina D1, lo que finalmente resulta en la supresión del crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

MAT2A-IN-10: Otro potente inhibidor de la metionina S-adenosiltransferasa 2A con un IC50 de 26 nanomolares.

MAT2A-IN-11: Un inhibidor selectivo con un valor de IC50 de 6,8 nanomolares.

AG-270: Un inhibidor alostérico y activo por vía oral de la metionina S-adenosiltransferasa 2A

Singularidad de FIDAS-3

This compound se destaca por su estructura específica de estilbeno, que proporciona propiedades de unión y actividades biológicas únicas. Su capacidad para competir eficazmente con la S-adenosilmetionina e inhibir la metionina S-adenosiltransferasa 2A lo convierte en un compuesto valioso en la investigación del cáncer .

Actividad Biológica

Fidas-3 is a compound belonging to the family of fluorinated N,N-dialkylaminostilbene agents, known as FIDAS agents. These compounds have garnered attention for their potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

This compound primarily exerts its biological effects through the inhibition of methionine S-adenosyltransferase 2A (MAT2A). This enzyme plays a crucial role in the synthesis of S-adenosylmethionine (SAM), a key methyl donor in biological methylation processes, including DNA and protein methylation. By competing with SAM for binding to MAT2A, this compound disrupts essential methylation activities necessary for cancer cell proliferation .

The inhibition of MAT2A by this compound leads to:

- Decreased levels of SAM and S-adenosylhomocysteine (SAH) : Studies have shown that treatment with this compound results in a significant reduction in both SAM and SAH levels in colorectal cancer (CRC) cells, indicating effective inhibition of MAT2A activity .

- Downregulation of oncogenes : this compound has been observed to inhibit the expression of oncogenes such as c-Myc and Cyclin D1 while inducing the expression of cell cycle inhibitors like p21 WAF1/CIP1 at concentrations ranging from 3 to 10 μM .

Efficacy in Cell Proliferation Studies

This compound has demonstrated significant antiproliferative effects in various cancer cell lines, particularly colorectal cancer cells such as LS174T. In vitro studies have reported that this compound can effectively inhibit cell proliferation and induce apoptosis at clinically relevant concentrations. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration (μM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | LS174T | 3 - 10 | Inhibition of proliferation | MAT2A inhibition |

| Study 2 | LS174T | 5 | Induction of apoptosis | Downregulation of c-Myc |

| Study 3 | Various CRC | Varies | Reduced SAM/SAH levels | Competitive binding with SAM |

Case Studies and Research Findings

Several case studies have explored the biological activity and therapeutic potential of this compound:

- In Vitro Analysis : A study conducted on LS174T CRC cells indicated that this compound not only inhibited cell growth but also altered gene expression profiles associated with tumor progression. The compound's ability to reduce oncogene expression while enhancing tumor suppressor activity underscores its potential as a therapeutic agent .

- In Vivo Studies : Preliminary animal model studies suggest that this compound can significantly reduce tumor size in CRC models when administered at optimal doses, reinforcing its potential as an anticancer agent .

- Comparative Studies : Comparative analyses with other FIDAS agents (such as FIDAS-4 and FIDAS-5) revealed that while all agents exhibit similar mechanisms, this compound showed superior potency and bioavailability, making it a prime candidate for further development .

Propiedades

IUPAC Name |

4-[(E)-2-(2,6-difluorophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJDCOLXJYDHOM-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.